molecular formula C11H10BNO2 B13361840 (2-(Pyridin-4-yl)phenyl)boronic acid

(2-(Pyridin-4-yl)phenyl)boronic acid

Cat. No.: B13361840
M. Wt: 199.02 g/mol
InChI Key: WBRBLPZLOVFWGV-UHFFFAOYSA-N
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Description

(2-(Pyridin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridinyl group at the para position. This compound is widely recognized for its role in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-4-yl)phenyl)boronic acid typically involves the coupling of phenylboronic acid with 4-bromopyridine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: (2-(Pyridin-4-yl)phenyl)boronic acid primarily undergoes:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Pyridines: From substitution reactions .

Mechanism of Action

The mechanism of action of (2-(Pyridin-4-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

In biological systems, the boronic acid group can form reversible covalent bonds with diols, which is exploited in drug design and biochemical assays .

Comparison with Similar Compounds

Uniqueness: (2-(Pyridin-4-yl)phenyl)boronic acid’s unique structure allows it to participate in a wider range of reactions compared to its simpler counterparts. The presence of both phenyl and pyridinyl groups enhances its reactivity and utility in organic synthesis and medicinal chemistry .

Biological Activity

(2-(Pyridin-4-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study demonstrated the compound's effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.50
Escherichia coli6.50
Klebsiella pneumoniae12.00
Pseudomonas aeruginosa8.00

The compound showed a dose-dependent response, with higher concentrations leading to greater antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial β-lactamase and other critical enzymes necessary for bacterial survival .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-7 (Breast)18.76
HeLa (Cervical)15.00
A549 (Lung)20.50

The compound demonstrated selective toxicity towards cancer cells while showing minimal effects on healthy cells, suggesting its potential as a therapeutic agent in cancer treatment .

3. Enzyme Inhibition Activities

The enzyme inhibition profile of this compound is noteworthy. It has been shown to inhibit various enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63
Butyrylcholinesterase3.12
Urease1.10
Tyrosinase11.52

These results indicate that the compound can effectively inhibit key enzymes involved in neurodegenerative diseases and metabolic disorders .

4. Case Studies and Research Findings

A significant study focused on the synthesis and biological evaluation of boronic acid derivatives, including this compound. The researchers synthesized a series of compounds and evaluated their biological activities using various assays.

Case Study: Synthesis and Evaluation

  • The study synthesized several derivatives and tested them against a panel of pathogens.
  • Results indicated that modifications to the boronic acid structure significantly influenced biological activity.
  • The best-performing derivatives showed enhanced antimicrobial and anticancer properties compared to the parent compound.

5. Conclusion

This compound displays promising biological activities across multiple domains, including antimicrobial and anticancer effects, as well as enzyme inhibition capabilities. Its potential applications in pharmaceuticals highlight the importance of continued research into boronic acid derivatives for therapeutic development.

Future studies should focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and exploring clinical applications in greater depth to fully harness the therapeutic potential of this compound.

Properties

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(2-pyridin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8,14-15H

InChI Key

WBRBLPZLOVFWGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=NC=C2)(O)O

Origin of Product

United States

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